molecular formula C11H7ClN2O3 B1328672 3-(6-Chloropyridazin-3-oxy)benzoic acid CAS No. 78747-71-4

3-(6-Chloropyridazin-3-oxy)benzoic acid

Cat. No. B1328672
CAS RN: 78747-71-4
M. Wt: 250.64 g/mol
InChI Key: IHEFRJFIDRTBEU-UHFFFAOYSA-N
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Description

The compound of interest, 3-(6-Chloropyridazin-3-oxy)benzoic acid, is a derivative of pyridazine, which is a heterocyclic compound known for its significance in pharmaceutical chemistry. Pyridazine analogs are often explored for their potential biological activities and are used as key intermediates in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of pyridazine derivatives can be complex, involving multiple steps and reagents. For instance, starting from 3,6-dichloro-4-pyridazinecarboxylic acid chloride, a series of novel pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-ones were prepared, which are isosters of nonnucleoside reverse transcriptase inhibitors, indicating the potential for antiviral activity . Another example includes the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which involved treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to achieve the final compound .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, X-ray diffraction (XRD) is used to determine the crystal structure . The compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine crystallized in the monoclinic crystal system with the space group P21/c, showcasing the typical structural features of pyridazine derivatives .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in the synthesis of more complex molecules. For example, the reaction of 2-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-ones with enamines produces 2-substituted derivatives, which can further react with hydrazines to furnish spiro derivatives of N-aminopyrrole or 3-pyridazinone . These reactions demonstrate the versatility of pyridazine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as the HOMO-LUMO energy gap and global reactivity descriptors, can be determined through density functional theory (DFT) calculations. These properties are crucial for understanding the reactivity and stability of the compounds. Intermolecular interactions, such as hydrogen bonding and halogen interactions, play a significant role in the molecular packing and stability of these compounds, as evidenced by Hirshfeld surface analysis and energy frameworks .

Scientific Research Applications

Corrosion Inhibition

Mashuga et al. (2017) investigated the inhibitory effect of several pyridazine derivatives, including 3-(6-Chloropyridazin-3-oxy)benzoic acid, on the corrosion of mild steel in 1 M HCl. They found that these compounds act as mixed-type inhibitors and prevent steel dissolution through a charge transfer process. The pyridazine ring was actively involved in these interactions, as shown by spectroscopic studies and quantum chemical calculations (Mashuga, Olasunkanmi, & Ebenso, 2017).

Synthesis and Biological Activity

Abubshait (2007) explored the synthesis and reactions of novel indolylpyridazinone derivatives, which are structurally related to 3-(6-Chloropyridazin-3-oxy)benzoic acid. These derivatives showed potential antibacterial activity, suggesting the chemical's role in developing new antimicrobial agents (Abubshait, 2007).

Structural Studies

Yanai et al. (1972) conducted structural studies on pyridazine derivatives, including those similar to 3-(6-Chloropyridazin-3-oxy)benzoic acid. These studies are crucial for understanding the chemical's properties and potential applications in various fields (Yanai, Kinoshita, Takeda, Nishimura, & Kuraishi, 1972).

Synthesis and Structure Analysis

Sallam et al. (2021) focused on synthesizing and analyzing the structure of pyridazine analogs, including 3-(6-Chloropyridazin-3-oxy)benzoic acid. Their work contributes to the understanding of the compound's pharmaceutical importance (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Antibacterial Activity of Derivatives

Satpute et al. (2018) investigated the antibacterial activity of derivatives of 3-hydroxy benzoic acid, a compound related to 3-(6-Chloropyridazin-3-oxy)benzoic acid. Their findings highlight the potential of such derivatives in antimicrobial applications (Satpute, Gangan, & Shastri, 2018).

properties

IUPAC Name

3-(6-chloropyridazin-3-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-9-4-5-10(14-13-9)17-8-3-1-2-7(6-8)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEFRJFIDRTBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloropyridazin-3-oxy)benzoic acid

Synthesis routes and methods

Procedure details

A mixture of 3-(6-chloro-pyridazin-3-yloxy)-benzoic acid methyl ester (950 g, 3.6 mmol) and NaOH (700 mg, 16 mmol) in methanol:THF:water (1:1:1, 6 mL) was stirred at room temperature for 8 h, solvents were evaporated. Crude mass was taken in water (40 mL), acidified to pH 4.0 and extracted with ethyl acetate. Evaporation of ethyl acetate furnished 3-(6-chloro-pyridazin-3-yloxy)-benzoic acid (580 mg).
Name
3-(6-chloro-pyridazin-3-yloxy)-benzoic acid methyl ester
Quantity
950 g
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Name
methanol THF water
Quantity
6 mL
Type
solvent
Reaction Step One

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